REACTION_CXSMILES
|
ON=[CH:3][C:4]([NH:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[CH2:12][CH2:11][CH2:10]2)=[O:5].S(=O)(=O)(O)[OH:17]>>[NH:6]1[C:7]2[C:15](=[CH:14][C:13]3[CH2:12][CH2:11][CH2:10][C:9]=3[CH:8]=2)[C:3](=[O:17])[C:4]1=[O:5]
|
Name
|
2-hydroxyimino-N-indan-5-yl-acetamide
|
Quantity
|
4.66 g
|
Type
|
reactant
|
Smiles
|
ON=CC(=O)NC=1C=C2CCCC2=CC1
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
FILTRATION
|
Details
|
filter the precipitate
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the solid in warmed ethanol
|
Type
|
CUSTOM
|
Details
|
leave
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Filter the precipitate
|
Type
|
WASH
|
Details
|
wash with ethyl ether
|
Type
|
CUSTOM
|
Details
|
Dry the solid
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(C(C2=CC=3CCCC3C=C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |